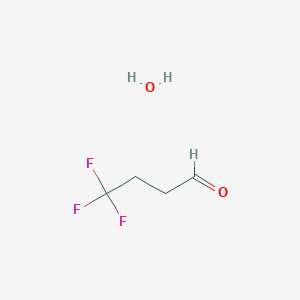

4,4,4-Trifluorobutanal hydrate

Overview

Description

4,4,4-Trifluorobutanal hydrate is a chemical compound with the molecular formula C4H5F3O . It is also known by its synonym, 4,4,4-Trifluorobutyraldehyde hydrate .

Synthesis Analysis

There are various methods for synthesizing 4,4,4-Trifluorobutanal hydrate. One such method is described in a patent , which discloses a new synthesis method of 4,4,4-Trifluoro-1-butanol and homologues thereof .Physical And Chemical Properties Analysis

The physical properties such as pH, TDS, TOC, salinity, conductivity, water content, density, and porosity of the hydrate bearing sediments have been determined . The physio-chemical and mineralogical properties of hydrate occupying sediments of Andaman Basin have been analyzed .Scientific Research Applications

Synthesis and Chemical Reactions

4,4,4-Trifluorobutanal hydrate is utilized in various synthetic processes, including the highly selective hydroformylation of 3,3,3-trifluoropropene. This process employs a Rh/Xantphos catalyst system to achieve a remarkable yield of 90% under specific conditions, producing 4,4,4-trifluorobutanal with a high selectivity ratio of 99:1 over its branched aldehyde counterpart (Ohtsuka, Kobayashi, & Yamakawa, 2014). Additionally, this compound is involved in the facile preparation and conversion to aromatic and heteroaromatic compounds, showcasing its utility as a versatile building block in organic synthesis (Yamazaki, Nakajima, Iida, & Kawasaki-Takasuka, 2021).

Material Science and Electrochemistry

In material science, ethyl 4,4,4-trifluorobutyrate, a derivative of 4,4,4-trifluorobutanal, has been investigated for enhancing the performance of Ni-rich cathodes and graphite anodes in lithium-ion batteries. This compound contributes to the formation of a protective layer on electrodes, which is crucial for improving capacity retention and thermal stability, indicating its potential in advanced battery technologies (Kim et al., 2018).

Analytical and Spectroscopic Studies

4,4,4-Trifluorobutanal and its derivatives have been subjects of detailed analytical studies to understand their structural and spectroscopic properties. For instance, the rotational spectra of 4,4,4-trifluorobutyric acid and its complex with formic acid were analyzed using advanced spectroscopic techniques, providing insights into their molecular structures and interactions (Choi et al., 2017).

Enantioselective Synthesis

The compound also plays a role in the enantioselective synthesis of biologically relevant molecules. A notable example includes the asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, which are valuable in medicinal chemistry for their unique properties imparted by the trifluoromethyl group (Jiang, Qin, & Qing, 2003).

Mechanism of Action

Safety and Hazards

The safety information for 4,4,4-Trifluorobutanal hydrate includes several hazard statements: H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 4,4,4-Trifluorobutanal hydrate are not mentioned in the sources, it’s worth noting that the study of the processes of formation of natural gas hydrates is necessary to reduce the cost of producing hydrocarbons and to develop technologies for extracting methane from natural gas hydrate deposits .

properties

IUPAC Name |

4,4,4-trifluorobutanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O.H2O/c5-4(6,7)2-1-3-8;/h3H,1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOELFLCVNBHANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluorobutanal hydrate | |

CAS RN |

1448773-75-8 | |

| Record name | 4,4,4-Trifluorobutanal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

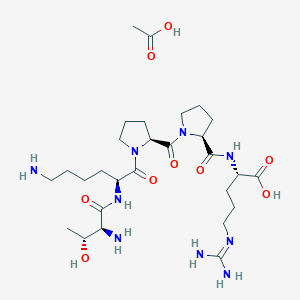

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)

![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)

![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)

![2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1450006.png)